molecular formula C15H10BrNOS B2781583 3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one CAS No. 339114-31-7

3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one

Cat. No. B2781583
CAS RN: 339114-31-7
M. Wt: 332.22
InChI Key: YEPOLCIQLDYTDX-ZROIWOOFSA-N
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Description

“3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one” is a chemical compound with a complex structure . More detailed information about this compound can be found in various chemical databases .


Molecular Structure Analysis

The molecular structure of “3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one” is complex and involves several types of chemical bonds . Detailed structural analysis would require advanced chemical modeling tools .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density . More detailed properties would require laboratory analysis .

Scientific Research Applications

Organic Chemistry Research

This compound is used in organic chemistry research. It’s involved in the synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions . This reaction involves various electron donating and withdrawing functional moieties .

Non-Linear Optical Properties

The compound and its derivatives have been explored for their non-linear optical properties . Non-linear optics is the branch of optics that describes the behavior of light in non-linear media, where the polarization density P responds non-linearly to the electric field E of the light.

Reactivity and Structural Features

The compound has been studied for its reactivity and structural features . Density functional theory (DFT) investigations were performed on different synthesized analogues to determine their structural characteristics .

Molecular Electrostatic Potential (MESP)

The compound has been analyzed for its molecular electrostatic potential (MESP) . MESP is a concept used in computational chemistry to understand the reactivity of molecules.

Reactivity Descriptors

Reactivity descriptors like ionization energy (I), electron affinity (A), chemical hardness (ƞ), and index of nucleophilicity have been calculated for the synthesized molecules . These descriptors provide insight into the frontier molecular orbitals (FMOs) of the imine-based analogues .

Synthesis of Monosubstituted and Bisubstituted Products

The compound is used in the synthesis of monosubstituted and bisubstituted products . Suzuki coupling of the compound with different boronic acids led to the synthesis of these products .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound, including "3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one" . These sheets typically include information about the compound’s physical and chemical properties, potential health hazards, first aid measures, and precautions for handling and storage .

properties

IUPAC Name

3-[(4-bromophenyl)iminomethyl]-2-benzothiophen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNOS/c16-10-5-7-11(8-6-10)17-9-14-12-3-1-2-4-13(12)15(18)19-14/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERWZOHUUXSXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(SC(=C2C=C1)O)C=NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one

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